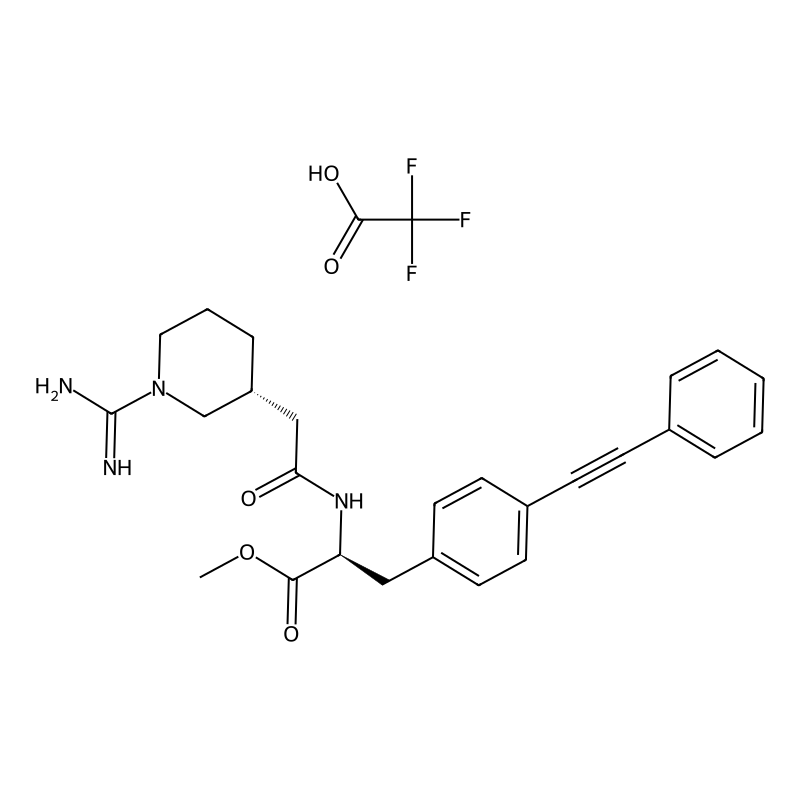

Ro 26-4550 trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In Vitro Studies: Understanding the Mechanism of Action

Research has primarily focused on the in vitro (in laboratory conditions) effects of Ro 26-4550 trifluoroacetate. Studies have shown that it acts as a competitive reversible inhibitor of IL-2 binding to its receptor []. This means it competes with IL-2 for the binding site on the receptor, effectively blocking the interaction between the two molecules.

Further investigations revealed that Ro 26-4550 trifluoroacetate likely binds to a specific region on IL-2 involved in receptor interaction []. This suggests that the compound disrupts the communication pathway initiated by IL-2 binding.

Ro 26-4550 trifluoroacetate is a chemical compound recognized for its role as a competitive reversible inhibitor of interleukin-2 binding to its receptor. Interleukin-2 is a crucial cytokine involved in the proliferation and differentiation of T cells, which are essential components of the immune system. The compound's chemical formula is , and it is characterized by the presence of trifluoroacetate, which contributes to its unique properties. The inhibition mechanism involves competing with interleukin-2 for binding to its receptor, thereby disrupting the interleukin-2/interleukin-2 receptor interaction .

The synthesis of Ro 26-4550 trifluoroacetate typically involves multi-step organic synthesis techniques tailored to construct the complex molecular structure. While specific synthetic routes are not extensively documented in public literature, similar compounds often utilize strategies such as:

- Functional Group Modification: Introducing trifluoroacetate groups through esterification reactions.

- Coupling Reactions: Employing coupling agents to form amide bonds between different molecular fragments.

- Purification Techniques: Utilizing chromatography methods to isolate and purify the final product from reaction mixtures.

These methods emphasize the importance of careful control over reaction conditions to achieve high yields and purity .

Ro 26-4550 trifluoroacetate has potential applications in immunology and pharmacology due to its ability to modulate T cell responses. Its primary application is in research settings aimed at understanding T cell biology and developing therapies for conditions characterized by excessive immune activation. Additionally, it may serve as a lead compound for designing orally active small molecules that could replace traditional antibody therapies targeting interleukin-2 receptors .

Studies investigating the interactions of Ro 26-4550 trifluoroacetate with interleukin-2 have revealed insights into how small molecules can disrupt protein-protein interactions. The X-ray crystallography analysis indicates that binding occurs at a "hot spot" on the interleukin-2 surface, suggesting that this region can accommodate small molecules despite being traditionally viewed as flat and featureless . These findings highlight the adaptive nature of protein surfaces and open avenues for developing novel inhibitors targeting similar interactions.

Several compounds exhibit similar biological activities or structural characteristics to Ro 26-4550 trifluoroacetate. Below is a comparison with notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Pentostatin | Inhibits adenosine deaminase | Potent transition state inhibitor |

| Cladribine | Inhibits adenosine deaminase | Used in treating hairy cell leukemia |

| Daclizumab | Monoclonal antibody against interleukin-2 receptor | Targets specific receptor subunits |

| Basiliximab | Monoclonal antibody against interleukin-2 receptor | Used for immunosuppression in kidney transplantation |

Ro 26-4550 trifluoroacetate is unique among these compounds due to its small molecule nature and competitive inhibition mechanism, which may allow for oral administration compared to traditional monoclonal antibodies that require parenteral delivery .